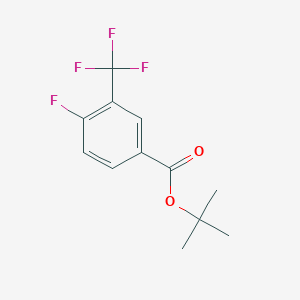

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester

Description

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester is a fluorinated aromatic ester featuring a trifluoromethyl (-CF₃) group at the 3-position and a fluorine atom at the 4-position of the benzene ring. The tert-butyl ester group enhances steric bulk and may improve metabolic stability compared to smaller esters (e.g., methyl or ethyl). This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and kinase-targeting molecules. Its synthetic routes often involve Suzuki-Miyaura coupling and selective hydrogenation steps to introduce functional groups while preserving stereochemistry .

Properties

IUPAC Name |

tert-butyl 4-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F4O2/c1-11(2,3)18-10(17)7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLMKETXPCAWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route via Fluorination and Hydrolysis

A patented method describes the synthesis of trifluoromethylbenzoic acids including fluorinated derivatives by:

- Acylation of precursor compounds with thionyl chloride.

- Chlorination under light irradiation.

- Fluorination with hydrogen fluoride.

- Hydrolysis to yield trifluoromethylbenzoic acid derivatives.

This method allows for positional control of substituents such as fluoro and trifluoromethyl groups on the benzene ring, including the 4-fluoro-3-trifluoromethyl substitution pattern.

Hydrolysis of Trifluoromethylbenzoyl Fluoride

Another approach involves hydrolyzing trifluoromethylbenzoyl fluoride under reflux with water, followed by crystallization to obtain high-purity trifluoromethylbenzoic acid derivatives. This method achieves yields above 95% with purities exceeding 99%.

Esterification to Form tert-Butyl Ester

The conversion of 4-fluoro-3-trifluoromethyl-benzoic acid to its tert-butyl ester generally involves reaction with tert-butanol or potassium tert-butoxide under controlled conditions.

Esterification via Acid Chloride Intermediate

A common industrial method for preparing tert-butyl esters of benzoic acids involves:

- Conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride (SOCl₂) at low temperatures (-10 to 10°C).

- Subsequent reaction of the acid chloride with potassium tert-butoxide under stirring, allowing the formation of the tert-butyl ester.

- The reaction mixture is gradually warmed to room temperature and stirred to completion.

- The product is isolated by solvent removal and crystallization.

This method is noted for its mild conditions, ease of control, and suitability for industrial scale-up.

Direct Esterification with Potassium tert-Butoxide

In some cases, direct esterification can be performed by adding potassium tert-butoxide to a solution of the benzoic acid derivative in an organic solvent at low temperature, followed by stirring at room temperature. This method avoids the isolation of acid chloride but may require longer reaction times and careful control of moisture.

Experimental Data Summary

Detailed Research Findings and Notes

- The esterification process using acid chloride intermediates is preferred industrially due to its efficiency and ease of purification.

- The fluorination step to introduce the fluoro substituent is often performed via selective halogenation and fluorination reactions under controlled conditions with light irradiation and hydrogen fluoride.

- The trifluoromethyl group is introduced or retained from starting materials such as trifluoromethylbenzoyl fluorides.

- Purification typically involves crystallization from solvents like ethyl acetate or toluene to achieve high purity.

- The tert-butyl ester protects the acid functionality during subsequent synthetic steps and can be removed under acidic conditions if needed.

- The mild reaction conditions and simple equipment requirements make these methods suitable for scale-up and industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis is often carried out using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine would yield an amide derivative.

Hydrolysis: The major product is 4-Fluoro-3-trifluoromethylbenzoic acid.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester serves as a crucial intermediate in the synthesis of pharmaceutical compounds. For instance, it is utilized in the development of sphingosine-1-phosphate (S1P) modulators, which are important for treating immunological disorders like multiple sclerosis . The synthesis pathways often involve reactions with other functional groups to create complex molecules necessary for therapeutic uses.

Case Study: Synthesis of S1P Modulators

A notable application involves its use as an intermediate in synthesizing N-(4-cyclohexyl-3-trifluoromethyl-benzyloxy)-acetimidic acid ethyl ester, which is linked to the production of a compound effective against multiple sclerosis. The synthesis process utilizes tert-butyl 4-(trifluoromethyl)benzoate as a precursor, showcasing its role in drug development .

Agrochemical Applications

The compound is also relevant in agrochemistry as it can be transformed into herbicides. The presence of the trifluoromethyl group enhances herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes .

Data Table: Herbicidal Activity

| Compound Name | Activity Level | Target Crop |

|---|---|---|

| 2-Alkylmercapto-4-trifluoromethyl-benzoic acid esters | High | Maize |

| This compound | Moderate | Various Weeds |

Synthetic Applications

In synthetic organic chemistry, this compound is employed in various reactions due to its unique electronic properties. It can act as a nucleophile or electrophile depending on the reaction conditions, making it versatile for creating diverse chemical structures.

Reaction Examples

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic substitution reactions, where the trifluoromethyl group directs incoming electrophiles to specific positions on the aromatic ring.

- Esterification Reactions : It can be used to synthesize other esters through reactions with alcohols under acidic conditions.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate cell membranes. Additionally, the trifluoromethyl group can increase the compound’s metabolic stability, making it more resistant to enzymatic degradation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between 4-fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester and analogous compounds:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) in the target compound and its analogs enhances electrophilic substitution resistance compared to chlorine or methyl groups .

- Steric Effects : The tert-butyl ester provides superior steric protection against enzymatic hydrolysis compared to methyl esters, as seen in methyl 4-fluorobenzoylacetate .

Biological Activity

4-Fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester (C12H12F4O2) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of fluorine atoms, which are known to enhance the metabolic stability and biological efficacy of pharmaceuticals. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a benzene ring substituted with a fluorine atom and a trifluoromethyl group, alongside an esterified tert-butyl group. This configuration contributes to its unique chemical properties, influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F4O2 |

| Molecular Weight | 286.22 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The mechanism by which this compound exerts its biological effects is primarily attributed to the influence of its fluorinated groups. The presence of fluorine enhances the compound's lipophilicity, facilitating cell membrane penetration. Additionally, the trifluoromethyl group contributes to increased metabolic stability, allowing the compound to resist enzymatic degradation .

Anticancer Activity

Fluorinated compounds have been investigated for their anticancer properties. Studies suggest that such compounds can inhibit cancer cell proliferation through mechanisms including apoptosis induction and disruption of cell cycle progression. The incorporation of fluorine atoms may enhance binding affinity to cancer-related targets, improving therapeutic efficacy .

Enzyme Inhibition

The compound's structure may allow it to act as an enzyme inhibitor. For instance, fluorinated benzoic acids have been studied for their ability to inhibit Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. This inhibition is particularly relevant for developing treatments for type 2 diabetes mellitus (T2DM) and other metabolic disorders .

Case Studies and Research Findings

- DPP-4 Inhibition : A study highlighted various scaffolds used in designing synthetic compounds for DPP-4 inhibitors, noting that substituents like fluorine significantly enhance inhibitory activity. The structural modifications in compounds similar to this compound could lead to improved DPP-4 inhibition profiles .

- Antimicrobial Activity : In vitro studies on related compounds demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a potential pathway for further exploration of this compound’s biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-trifluoromethyl-benzoic acid tert-butyl ester, and how can reaction conditions be optimized?

- Methodology :

- Esterification : React 4-fluoro-3-trifluoromethyl-benzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or p-TsOH) in refluxing toluene. Monitor progress via TLC (Rf ~0.5 in hexane/EtOAc 4:1).

- Protection Strategies : Use tert-butyl chloroformate (Boc₂O) with DMAP in anhydrous dichloromethane to protect the carboxylic acid group .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to tert-butanol) and reaction time (12–24 hrs) to minimize side products like di-tert-butyl esters .

Q. How can the purity and identity of this compound be verified post-synthesis?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~1.23 minutes under conditions similar to Example 324 in EP 4374877 .

- LCMS : Confirm molecular ion peak at m/z ≈ 280 [M+H]⁺ (exact mass depends on substituents).

- NMR : Key signals include tert-butyl protons at δ 1.45 ppm (singlet, 9H) and aromatic protons in the range δ 7.5–8.2 ppm .

Q. What safety precautions are critical when handling this compound?

- Hazards : Irritant to eyes/respiratory system; lachrymator properties.

- Protocols : Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence regioselectivity in further functionalization reactions?

- Mechanistic Insight : The -CF₃ group directs electrophilic substitution to the para position relative to itself due to its strong -I effect. For example, nitration or halogenation favors the 5-position on the aromatic ring.

- Experimental Design : Perform competitive reactions with/without -CF₃ and analyze products via ¹⁹F NMR to track regiochemical outcomes .

Q. What computational methods are suitable for predicting the stability and reactivity of this ester in catalytic systems?

- Approach :

- DFT Calculations : Use B3LYP/6-31G(d) to model transition states for ester hydrolysis or cross-coupling reactions.

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict catalytic activity .

Q. How can this compound serve as a precursor in medicinal chemistry, specifically for fluorinated drug candidates?

- Applications :

- Prodrug Synthesis : Hydrolyze the tert-butyl ester in vivo to release the bioactive carboxylic acid (e.g., COX-2 inhibitors).

- SAR Studies : Modify the fluorine or trifluoromethyl positions to optimize binding affinity in kinase inhibitors .

- Case Study : Analogous compounds like 3-fluoro-4-(trifluoromethylphenyl)benzoic acid show anti-inflammatory activity in murine models (IC₅₀ ~50 nM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.